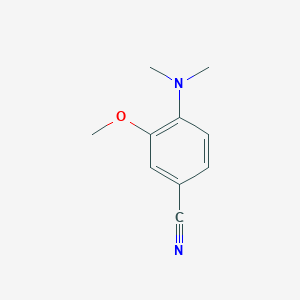

3-Methoxy-4-dimethylaminobenzonitrile

Description

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-(dimethylamino)-3-methoxybenzonitrile |

InChI |

InChI=1S/C10H12N2O/c1-12(2)9-5-4-8(7-11)6-10(9)13-3/h4-6H,1-3H3 |

InChI Key |

RETJGHQFWYTBRZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C#N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights key structural differences between 3-Methoxy-4-dimethylaminobenzonitrile and similar benzonitrile derivatives:

Table 1: Structural Comparison

Key Observations :

- Electron Effects: The dimethylamino group in the target compound is electron-donating, contrasting with the electron-withdrawing formyl group in 4-formyl-3-methoxy-benzonitrile. This difference influences solubility (e.g., protonation of dimethylamino in acidic conditions) and reactivity in electrophilic substitution .

- Functional Group Diversity: The hydroxyl group in 3-((dimethylamino)methyl)-4-hydroxybenzonitrile enhances polarity and hydrogen-bonding capacity compared to the methoxy group in the target compound .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds

Analysis :

- Thermal Stability : The high boiling point of 4-formyl-3-methoxy-benzonitrile (318.2°C) suggests robust thermal stability, likely shared by the target compound due to aromaticity and substituent effects .

- Reactivity: The dimethylamino group in the target compound may act as a nucleophile or ligand in metal-catalyzed reactions, contrasting with the boronate ester in 3-(Methoxymethoxy)-4-(dioxaborolanyl)benzonitrile, which is tailored for Suzuki-Miyaura cross-coupling .

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A widely used approach involves introducing the dimethylamino group via nucleophilic substitution on a pre-functionalized benzene ring. For example, 3-methoxy-4-fluorobenzonitrile can react with dimethylamine under elevated temperatures (80–120°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This method typically employs alkali metal carbonates (e.g., K₂CO₃) as bases to deprotonate the amine and facilitate substitution.

Reaction Conditions:

-

Substrate: 3-Methoxy-4-fluorobenzonitrile

-

Reagent: Dimethylamine (2–3 equiv)

-

Base: K₂CO₃ (1.5 equiv)

-

Solvent: DMF, 100°C, 12–24 h

This route benefits from the high electrophilicity of the fluorine atom at the 4-position, which enhances reactivity toward nucleophilic attack. However, competing side reactions, such as hydrolysis of the nitrile group, necessitate careful control of moisture levels.

Cyanation of Aryl Halides

An alternative strategy involves introducing the cyano group late in the synthesis. For instance, 3-methoxy-4-dimethylaminobenzaldehyde can undergo a cyanation reaction using trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) in the presence of a Lewis acid catalyst. This method avoids the use of toxic cyanating agents like copper(I) cyanide (CuCN), which are common in traditional Rosenmund-von Braun reactions.

Reaction Conditions:

-

Substrate: 3-Methoxy-4-dimethylaminobenzaldehyde

-

Reagent: TMSCN (1.2 equiv)

-

Catalyst: ZnI₂ (0.1 equiv)

-

Solvent: Dichloromethane (DCM), room temperature, 6 h

While this method offers milder conditions, the availability of the aldehyde precursor remains a limitation.

Reductive Amination of Nitro Precursors

Reductive amination provides a versatile pathway to install the dimethylamino group. Starting from 3-methoxy-4-nitrobenzonitrile, catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (e.g., ammonium formate) reduces the nitro group to an amine, followed by methylation using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).

Reaction Conditions:

-

Reduction:

-

Substrate: 3-Methoxy-4-nitrobenzonitrile

-

Catalyst: 10% Pd/C (5 wt%)

-

Conditions: H₂ (1 atm), ethanol, 25°C, 4 h

-

Intermediate: 3-Methoxy-4-aminobenzonitrile (Yield: ~90%)

-

-

Methylation:

This two-step sequence ensures high regioselectivity but requires handling of hazardous methylating agents.

Catalytic Systems and Optimization

Role of Transition Metal Catalysts

Palladium and copper catalysts are pivotal in cross-coupling reactions for constructing the benzonitrile skeleton. For example, Suzuki-Miyaura coupling between 3-methoxyphenylboronic acid and 4-cyanoiodobenzene derivatives enables modular synthesis. However, this method is less common due to the instability of cyano-containing aryl halides under coupling conditions.

Example Protocol:

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction rates and yields. Polar aprotic solvents like DMF enhance nucleophilicity in NAS reactions, while non-polar solvents (e.g., toluene) favor cross-coupling protocols. Elevated temperatures (80–120°C) are often necessary to overcome kinetic barriers in substitution and cyanation steps.

Analytical Characterization

Purified 3-methoxy-4-dimethylaminobenzonitrile is characterized using:

-

¹H NMR (CDCl₃): δ 7.57 (d, J = 8.8 Hz, 1H), 6.96 (s, 1H), 6.80 (d, J = 8.8 Hz, 1H), 3.99 (s, 3H, OCH₃), 2.98 (s, 6H, N(CH₃)₂).

-

¹³C NMR : δ 160.1 (C-OCH₃), 153.4 (C-N), 119.8 (CN), 116.2–114.8 (aromatic carbons).

-

HRMS : m/z calcd for C₁₀H₁₂N₂O [M+H]⁺: 191.0954, found: 191.0957.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Methoxy-4-fluorobenzonitrile | 70–85 | High regioselectivity, scalable | Requires toxic fluorinated precursors |

| Reductive Amination | 3-Methoxy-4-nitrobenzonitrile | 80–85 | Mild reduction conditions | Multi-step, hazardous methylating agents |

| Cyanation | 3-Methoxy-4-dimethylaminobenzaldehyde | 65–75 | Avoids metal catalysts | Limited precursor availability |

Q & A

Q. What are the common synthetic routes for 3-Methoxy-4-dimethylaminobenzonitrile, and what starting materials are typically involved?

The synthesis often begins with halogenated precursors such as 4-bromo-3-(methoxymethoxy)benzonitrile, which undergoes cross-coupling reactions with boron-containing reagents like bis(pinacolato)diboron. Key steps include palladium-catalyzed Suzuki-Miyaura coupling, followed by deprotection of the methoxymethoxy group to yield the final product. Critical reagents include Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in tetrahydrofuran (THF) or dioxane solvents .

Q. How is this compound utilized as a building block in organic synthesis?

This compound serves as a versatile intermediate in cross-coupling reactions (e.g., Suzuki, Heck) to construct complex molecules, including pharmaceuticals and agrochemicals. Its dimethylamino and methoxy groups enhance electron density, facilitating regioselective functionalization. For example, it can be coupled with aryl halides to generate biaryl structures for drug discovery .

Q. What are the key considerations when designing biological activity studies for this compound?

Researchers should prioritize in vitro assays to evaluate interactions with target enzymes or receptors. Dose-response curves, IC₅₀ values, and cytotoxicity profiling (e.g., using MTT assays) are essential. Structural analogs with halogen or nitro substituents can be synthesized to assess structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can spectroscopic techniques confirm the structure of this compound and its derivatives?

- NMR : <sup>1</sup>H NMR reveals distinct signals for the methoxy (δ 3.2–3.5 ppm) and dimethylamino groups (δ 2.8–3.0 ppm). Aromatic protons appear between δ 6.8–7.5 ppm.

- IR : Stretching vibrations for nitrile (C≡N) at ~2220 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C₁₀H₁₁N₂O requires m/z 175.0872). Cross-validation with computational methods (DFT) ensures accuracy .

Q. How can researchers optimize reaction conditions to improve yields in Suzuki-Miyaura couplings involving this compound?

Key parameters include:

- Catalyst : Pd(OAc)₂ with SPhos ligand enhances coupling efficiency.

- Solvent : Aqueous DMF or THF improves solubility of boronic esters.

- Temperature : Reactions at 80–100°C for 12–24 hours maximize conversion.

- Base : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents. Yield improvements (>85%) are achievable with microwave-assisted synthesis .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., fluorescence polarization vs. SPR) reduce bias. Meta-analysis of SAR data identifies substituents (e.g., electron-withdrawing groups) that consistently enhance bioactivity .

Q. How does the electronic nature of substituents influence reactivity in materials science applications?

The methoxy group acts as an electron donor, increasing conjugation in organic semiconductors. In contrast, dimethylamino groups enhance solubility in polar solvents, critical for polymer thin-film fabrication. DFT calculations show HOMO-LUMO gaps correlate with substituent electronegativity, guiding material design for OLEDs or photovoltaics .

Q. What are the challenges in purifying this compound, and what techniques address them?

Challenges include removing palladium catalyst residues and polar byproducts. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.